Rhod-2 AM

Übersicht

Beschreibung

Rhod-2 AM ist ein zellgängiger, mit sichtbarem Licht anregbarer Calciumionenindikator mit hoher Affinität. Es wird in der wissenschaftlichen Forschung häufig zur Messung von intrazellulären Calciumspiegeln verwendet. Die Verbindung ist besonders nützlich in Zellen und Geweben mit hohen Autofluoreszenzniveaus und zur Erkennung von Calciumfreisetzung, die durch Photorezeptoren und photoaktivierbare Chelatoren erzeugt wird .

Vorbereitungsmethoden

Stock Solution Preparation

Solvent and Concentration Guidelines

Rhod-2 AM’s lipophilic nature necessitates dissolution in anhydrous dimethyl sulfoxide (DMSO) to create stable stock solutions. Consensus across protocols indicates a recommended stock concentration range of 2–5 mM . For example, dissolving 1 mg of this compound (molecular weight: 1,123.96 g/mol) in 444.86 µL of DMSO yields a 2 mM solution, ensuring sufficient solubility while minimizing solvent toxicity . Lower concentrations (e.g., 1 mM) are occasionally used for specialized applications, such as co-loading with organelle-specific markers like MitoTracker Green .

Critical Considerations:

-

DMSO Quality : Anhydrous, high-purity DMSO (>99.9%) is essential to prevent hydrolysis of the AM ester group, which would render the dye cell-impermeable .

-

Aliquot Storage : Single-use aliquots stored at -20°C mitigate freeze-thaw degradation . Repeated thawing reduces dye efficacy by ~30% per cycle, as quantified in HeLa cell viability assays .

Working Solution Formulation

Buffer Composition and Additives

Working solutions typically dilute the stock into physiological buffers such as Hanks’ Balanced Salt Solution (HHBS) or Tyrode’s solution, adjusted to a final this compound concentration of 2–20 µM . However, empirical optimization is required:

-

Neuronal Cultures : 5 µM final concentration prevents nonspecific nuclear staining in cortical astrocytes .

-

Fibroblasts : 20 µM achieves robust mitochondrial signals in NIH 3T3 cells .

Detergent Optimization:

Pluronic® F-127, a nonionic dispersing agent, is universally included at 0.02–0.04% to solubilize the hydrophobic dye . In adult murine brain slices, a combination of 10% Pluronic F-127 and 5% Kolliphor EL in DMSO enhances dye penetration through dense neuropil, followed by dilution to 0.01% Pluronic in artificial cerebrospinal fluid (aCSF) .

Organic Anion Transport Inhibition:

Probenecid (1–2.5 mM) is recommended for cell lines expressing multidrug resistance proteins (e.g., HEK-293), reducing dye extrusion by 60–80% . In contrast, protocols for isolated mitochondria omit probenecid, relying instead on saponin-mediated plasma membrane permeabilization to retain cytosolic dye .

Cell Loading Protocols

Incubation Parameters

Loading conditions vary significantly across experimental models:

| Parameter | Adherent Cells | Brain Slices | Permeabilized Mitochondria |

|---|---|---|---|

| Temperature | 37°C or RT | 34°C | RT |

| Duration | 20–120 min | 45 min | 30 min |

| Probe Final [ ] | 4–5 µM | 5.7 µM | 20 µM |

For intact cells, incubation at room temperature (RT) improves mitochondrial specificity by slowing esterase activity, allowing more dye to reach organelles before de-esterification . Conversely, brain slices require 34°C incubation under carbogen (95% O₂/5% CO₂) to maintain tissue viability while enabling dye diffusion .

Post-Loading Procedures

After loading, replacing the dye solution with probenecid-containing buffer (1 mM in HHBS) prevents extracellular dye recrystallization . For permeabilized mitochondria, a 10-minute wash with saponin (0.005%) removes cytosolic Rhod-2, increasing signal-to-noise ratios by 4-fold .

Cell-Type-Specific Modifications

Neuronal Tissue

Adult murine cortical astrocytes exhibit optimal loading at 5.7 µM this compound , with higher concentrations causing parenchymal blotching . Sonication of the dye solution for 30 minutes before application ensures uniform distribution without compromising slice integrity .

Suspension Cells

Jurkat T-cells require 0.06% Pluronic F-127 and 2 mM probenecid to counteract rapid dye efflux (t₁/₂ = 12 min vs. 45 min in HeLa) . Pre-treatment with 0.1% bovine serum albumin (BSA) for 10 minutes reduces nonspecific adhesion by 40% .

Validation and Troubleshooting

Co-Localization with Organelle Markers

Mitochondrial specificity is confirmed via co-staining with MitoTracker Green (200 nM), yielding a Pearson’s correlation coefficient (PCC) of 0.82 ± 0.05 in confocal imaging . Lysosomal mislocalization (PCC <0.2 with LysoTracker Red) indicates excessive dye concentrations or insufficient washing .

Common Artifacts and Solutions

-

Cytosolic Retention : Observed as diffuse fluorescence; resolved by adding 0.005% saponin during washing .

-

Dye Aggregation : Manifested as punctate signals; mitigated by filtering the working solution through 0.22 µm membranes .

-

Photobleaching : Reduces signal intensity by >50% after 5 minutes; minimized using oxygen-scavenging systems (e.g., 5 mM Trolox) .

Advanced Applications

Simultaneous Optogenetics and Imaging

In Mlc1-ChR2-EYFP transgenic mice, this compound (5.7 µM) enables concurrent calcium imaging and channelrhodopsin activation at 473 nm, with <5% spectral overlap between Rhod-2 and EYFP emission .

High-Throughput Screening

Adaptation to 384-well plates uses 50 µL dye solution per well (2 µM this compound, 0.03% Pluronic), achieving Z’ factors >0.6 in agonist screening assays .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Rhod-2 AM durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Natriumborhydrid (NaBH4) wird üblicherweise verwendet, um Rhod-2 zu Dihydrothis compound zu reduzieren.

Hydrolyse: Endogene Esterasen innerhalb der Zelle erleichtern die Hydrolyse von this compound.

Wichtige gebildete Produkte

Oxidation: Dihydrothis compound

Hydrolyse: Rhod-2

Wissenschaftliche Forschungsanwendungen

This compound wird in verschiedenen wissenschaftlichen Forschungsgebieten umfassend eingesetzt, darunter:

Chemie: Wird als Calciumionenindikator in verschiedenen chemischen Assays verwendet.

Medizin: Wird in der Herzforschung verwendet, um die Calciumsignalisierung in Herzzellen zu untersuchen.

Industrie: Wird bei der Entwicklung von Calciumionen-Nachweissätzen und -Assays eingesetzt.

Wirkmechanismus

This compound ist ein zellgängiger Farbstoff, der in Gegenwart von Calciumionen fluoresziert. Sobald es sich in der Zelle befindet, hydrolysieren endogene Esterasen this compound zu Rhod-2, das an Calciumionen bindet. Diese Bindung erhöht die Fluoreszenzintensität, sodass intrazelluläre Calciumspiegel quantifiziert werden können . Die Verbindung ist besonders effektiv in Mitochondrien aufgrund ihrer positiven Ladung, die ihre Sequestrierung in diese Organellen durch membranpotentialgesteuerte Aufnahme fördert .

Wissenschaftliche Forschungsanwendungen

Introduction to Rhod-2 AM

This compound is a red fluorescent probe extensively utilized in scientific research for monitoring intracellular calcium ion dynamics. As an acetoxymethyl ester derivative of Rhod-2, it offers significant advantages over traditional calcium indicators, particularly in its ability to permeate cell membranes and facilitate multicolor imaging in biological studies. This article explores the various applications of this compound across different scientific fields, highlighting its utility in cellular biology, pharmacology, and medical research.

Chemical Properties and Mechanism of Action

This compound exhibits unique fluorescence characteristics that make it suitable for detecting calcium ions (Ca²⁺). The probe's excitation maximum is at 549 nm, with an emission maximum at 578 nm, providing strong signal intensity ideal for use with laser excitation sources such as argon and krypton lasers . Upon binding to calcium ions, this compound undergoes a conformational change that enhances its fluorescence, allowing researchers to visualize intracellular calcium levels effectively.

Applications in Scientific Research

This compound has been employed in various scientific domains due to its effectiveness in monitoring intracellular calcium levels. Below are some notable applications:

Cellular Biology

- Calcium Signaling Studies : Researchers utilize this compound to investigate calcium signaling pathways within cells, crucial for understanding processes such as muscle contraction and neurotransmitter release.

- Multicolor Imaging : Its red fluorescence allows for compatibility with other fluorescent probes, facilitating multicolor imaging techniques in live-cell studies .

Pharmacology

- Drug Testing : this compound is used to assess the effects of pharmacological agents on cellular calcium levels. This application is vital for drug discovery and development, particularly in identifying compounds that modulate calcium signaling pathways.

- Toxicity Assessment : The probe aids in evaluating the cytotoxic effects of new drugs on cellular calcium homeostasis .

Medical Research

- Pathophysiological Studies : Investigating diseases related to calcium dysregulation, such as cardiovascular diseases and neurodegenerative disorders, involves using this compound to monitor changes in intracellular calcium concentrations during disease progression.

- Therapeutic Monitoring : The probe can be used to monitor therapeutic interventions aimed at restoring normal calcium signaling in affected tissues .

Preparation of Stock Solutions

- Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.

- Store unused stock solutions at -20 °C to avoid repeated freeze-thaw cycles.

Loading Cells with this compound

- Incubate cells overnight in growth medium.

- Replace the medium with a working solution of 4–5 µM this compound prepared in a suitable buffer (e.g., Hanks or Hepes buffer) containing Pluronic® F-127.

- Incubate the cells at 37 °C for 30–60 minutes.

- Remove excess dye by washing with buffer before proceeding with stimulation and fluorescence measurement .

Study 1: Calcium Dynamics in Neuronal Cells

A study utilized this compound to explore calcium signaling in neuronal cells under various stimulation conditions. The results demonstrated significant fluctuations in intracellular calcium levels correlating with synaptic activity, providing insights into neuronal communication mechanisms.

Study 2: Drug Effects on Cardiomyocytes

Another investigation assessed the impact of a novel cardiac drug on intracellular calcium levels using this compound. The findings indicated that the drug effectively modulated calcium influx, suggesting potential therapeutic benefits for heart failure treatment.

Wirkmechanismus

Rhod-2 AM is a cell-permeant dye that fluoresces in the presence of calcium ions. Once inside the cell, endogenous esterases hydrolyze this compound to Rhod-2, which binds to calcium ions. This binding increases the fluorescence intensity, allowing for the quantification of intracellular calcium levels . The compound is particularly effective in mitochondria due to its positive charge, which promotes its sequestration into these organelles via membrane potential-driven uptake .

Vergleich Mit ähnlichen Verbindungen

Rhod-2 AM ist unter den Calcium-Indikatoren einzigartig aufgrund seiner langwelligen Anregung und Emission, wodurch Interferenzen durch Autofluoreszenz und Lichtstreuung reduziert werden. Ähnliche Verbindungen umfassen:

Fluo-3: Ein weiterer Calcium-Indikator mit kürzeren Anregungs- und Emissionswellenlängen.

Fura-2: Ein UV-anregbarer Calcium-Indikator.

Die langwelligen Eigenschaften von this compound machen es für Anwendungen mit Zellen und Geweben mit hoher Autofluoreszenz besser geeignet .

Biologische Aktivität

Rhod-2 AM is a fluorescent probe widely utilized in biological research for measuring intracellular calcium levels, particularly in mitochondria. Its ability to provide real-time insights into calcium dynamics makes it a valuable tool in various fields, including neurobiology, cardiology, and cell physiology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (CAS 145037-81-6) is a cell-permeable acetoxymethyl ester form of the fluorescent dye Rhod-2. It is specifically designed to detect calcium ions () within mitochondria due to its selective accumulation in these organelles following de-esterification. Upon binding , Rhod-2 exhibits increased fluorescence, allowing for the monitoring of mitochondrial calcium concentrations ([Ca]_m) using fluorescence microscopy and other techniques.

This compound operates based on its affinity for ions. The mechanism involves the following steps:

- Cell Penetration : The AM ester allows the dye to penetrate cell membranes.

- De-Esterification : Once inside the cell, esterases cleave the acetoxymethyl groups, trapping Rhod-2 within the cytosol and mitochondria.

- Calcium Binding : When binds to Rhod-2, there is a significant increase in fluorescence intensity without any shift in excitation or emission wavelengths.

Applications in Research

This compound has been extensively used in various studies to investigate mitochondrial calcium dynamics under different physiological and pathological conditions. Below are some notable applications:

1. Mitochondrial Calcium Dynamics

Studies have demonstrated that Rhod-2 can effectively monitor [Ca]_m during cellular stimulation. For instance, experiments on gastric smooth muscle cells showed that depolarization-induced calcium influx resulted in a significant increase in [Ca]_m, which remained elevated even after cytosolic calcium levels returned to baseline .

2. Neurodegeneration Studies

Research involving neurodegeneration models has utilized this compound to assess mitochondrial function under stress conditions such as hypoxia or exposure to anesthetics like sevoflurane. Findings indicated that elevated mitochondrial calcium levels could contribute to cell death mechanisms .

3. Cardiac Function Assessment

In cardiac research, Rhod-2 has been employed to investigate calcium transients during ischemia and reperfusion scenarios. The dye's ability to provide real-time measurements of [Ca]_m has facilitated a better understanding of calcium handling in heart tissues .

Case Study 1: Mitochondrial Morphology Changes

A study explored the effects of varying concentrations of this compound on mitochondrial morphology. It was found that concentrations above 1 µM led to significant fission of mitochondria, altering their typical tubular structure into smaller round shapes. This morphological change was accompanied by a decrease in mitochondrial membrane potential and impaired calcium uptake at higher dye concentrations .

Case Study 2: Calcium Dynamics in Smooth Muscle Cells

In another investigation, researchers used this compound to monitor [Ca]_m during agonist stimulation in cultured smooth muscle cells. The data revealed that while low concentrations of Rhod-2 did not affect calcium peak responses, higher concentrations significantly reduced mitochondrial calcium peaks during stimulation .

Data Table: Summary of Key Findings

| Study | Cell Type | Concentration (µM) | Main Findings |

|---|---|---|---|

| Drummond & Tuft (1999) | Gastric Smooth Muscle | 1 - 1.5 | Increased [Ca]_m during depolarization |

| Moreau et al. (2006) | Various Cell Types | 1 - 10 | High concentrations caused mitochondrial fission and reduced Ca uptake |

| Cardiovascular Research (2000) | Rabbit Heart | 0.5 - 1 | Effective monitoring of Ca transients during ischemia |

Q & A

Basic Research Questions

Q. What are the optimal loading conditions for Rhod-2 AM in live-cell imaging of mitochondrial Ca²⁺?

Methodological Answer:

- Dissolve this compound in high-quality anhydrous DMSO to prepare a 2–5 mM stock solution. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetoxymethyl (AM) ester .

- Prepare working concentrations (0.1–5 μM) using a serum-free buffer or PBS. For adherent cells, use 4–5 μM this compound with 0.02–0.05% Pluronic F-127 to enhance solubility .

- Incubate cells for 30–60 minutes at 37°C, followed by washing to remove extracellular dye. Validate loading efficiency using positive controls (e.g., Ca²⁺ ionophores like ionomycin) .

Q. How does this compound distinguish mitochondrial Ca²⁺ from cytosolic signals?

Methodological Answer:

- This compound’s mitochondrial specificity arises from its rhodamine backbone and positive charge, which drives accumulation in the negatively charged mitochondrial matrix .

- Confirm mitochondrial localization by co-staining with MitoTracker Green (Ex/Em: 490/516 nm) and verifying co-localization via confocal microscopy .

- Use cytosolic Ca²⁺ indicators (e.g., Fluo-4) in parallel experiments to isolate mitochondrial-specific signals .

Q. What are the limitations of this compound in detecting low Ca²⁺ concentrations?

Methodological Answer:

- This compound has a high Ca²⁺ affinity (Kd ~1 μM), making it suitable for detecting elevated Ca²⁺ levels (e.g., during mitochondrial Ca²⁺ overload) but less sensitive to basal cytosolic Ca²⁺ fluctuations .

- For low Ca²⁺ dynamics, consider lower-affinity probes (e.g., Fluo-5N, Kd ~90 μM). Calibrate signals using Ca²⁺-free (EGTA) and saturating (Ca²⁺ ionophore) conditions to define dynamic ranges .

Advanced Research Questions

Q. How to resolve conflicting data when using this compound in different cell types?

Methodological Answer:

- Variability in esterase activity (required for AM ester cleavage) across cell types can cause inconsistent dye retention. Pre-test cells with a fluorescent AM ester control (e.g., Calcein AM) .

- Mitochondrial membrane potential (ΔΨm) differences affect Rhod-2 accumulation. Validate ΔΨm using JC-1 or TMRM and normalize signals to mitochondrial mass .

- Compare results with alternative mitochondrial Ca²⁺ probes (e.g., Rhod-4 AM) to rule out cell-specific artifacts .

Q. What experimental designs mitigate phototoxicity during prolonged this compound imaging?

Methodological Answer:

- Use lower dye concentrations (1–2 μM) and reduce laser intensity to minimize photobleaching and cellular stress .

- Employ time-lapse imaging with intermittent acquisition (e.g., 30-second intervals) and avoid continuous illumination.

- Validate cell viability post-imaging using propidium iodide or Annexin V assays .

Q. How to quantitatively analyze this compound fluorescence in heterogeneous cell populations?

Methodological Answer:

- Normalize fluorescence intensity (F/F₀) to baseline values recorded in Ca²⁺-free buffer. Use ratiometric analysis if co-loaded with a Ca²⁺-insensitive reference dye (e.g., Fura Red) .

- For flow cytometry, gate cells based on size/granularity (FSC/SSC) and exclude debris. Use median fluorescence intensity (MFI) for population-level comparisons .

- Address cell-to-cell variability by analyzing ≥100 cells per condition and reporting interquartile ranges .

Q. Can this compound be combined with optogenetic tools for simultaneous Ca²⁺ and membrane potential measurements?

Methodological Answer:

- This compound’s Ex/Em (549/578 nm) is compatible with blue-light-activated optogenetic probes (e.g., ChR2). Use spectral unmixing or sequential imaging to avoid crosstalk .

- For dual measurements, pair this compound with a near-infrared probe (e.g., JC-10) and validate spectral separation using control experiments .

Q. Data Interpretation and Validation

Q. How to distinguish genuine mitochondrial Ca²⁺ signals from artifacts caused by dye aggregation?

Methodological Answer:

- Aggregation artifacts manifest as punctate, non-mitochondrial fluorescence. Include a negative control (cells loaded with this compound but not exposed to Ca²⁺-elevating stimuli) .

- Use quenching agents (e.g., MnCl₂) to suppress non-specific signals. Validate specificity with mitochondrial uncouplers (e.g., FCCP), which dissipate ΔΨm and reduce Rhod-2 retention .

Q. What are the implications of this compound’s Ca²⁺-dependent fluorescence enhancement versus wavelength shifts?

Methodological Answer:

- This compound exhibits intensity-based (non-ratiometric) fluorescence, making it susceptible to artifacts from dye concentration or photobleaching. Include internal controls (e.g., cells loaded with a Ca²⁺-insensitive dye) .

- For ratiometric measurements, combine this compound with a Ca²⁺-insensitive fluorophore (e.g., Alexa Fluor 488) and use dual-excitation protocols .

Q. Troubleshooting Table

Eigenschaften

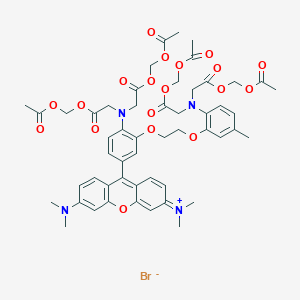

IUPAC Name |

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXWZOWDWYQKBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59BrN4O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.